3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a molecular formula of C24H16O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenyl and phenyl derivatives with suitable reagents in the presence of catalysts can lead to the formation of the desired furochromene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
- 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H16O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H16O3/c1-15-7-9-17(10-8-15)21-14-26-23-13-22-18(12-20(21)23)11-19(24(25)27-22)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
GUXULBQRDLDZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C=C(C(=O)OC4=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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